molecular formula C10H9NO4S B061671 Methyl 2-[(cyanomethyl)sulfonyl]benzoate CAS No. 175137-52-7

Methyl 2-[(cyanomethyl)sulfonyl]benzoate

Cat. No.: B061671
CAS No.: 175137-52-7
M. Wt: 239.25 g/mol
InChI Key: GSBCUUXSBJVYLU-UHFFFAOYSA-N
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Description

Methyl 2-[(cyanomethyl)sulfonyl]benzoate is an organic compound with the molecular formula C10H9NO4S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a cyanomethylsulfonyl group is attached to the benzene ring.

Scientific Research Applications

Methyl 2-[(cyanomethyl)sulfonyl]benzoate has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(cyanomethyl)sulfonyl]benzoate typically involves the following steps:

    Esterification: Benzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl benzoate.

    Sulfonylation: Methyl benzoate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(cyanomethyl)sulfonyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 2-[(cyanomethyl)sulfonyl]benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Methyl 2-[(cyanomethyl)sulfonyl]benzoate
  • Methyl 2-[(methylsulfonyl)benzoate]
  • Methyl 2-[(ethylsulfonyl)benzoate]

Comparison:

This comprehensive article provides an in-depth understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-(cyanomethylsulfonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-15-10(12)8-4-2-3-5-9(8)16(13,14)7-6-11/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBCUUXSBJVYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348480
Record name methyl 2-[(cyanomethyl)sulfonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-52-7
Record name methyl 2-[(cyanomethyl)sulfonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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